molecular formula C21H20N2O3S2 B2684888 7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide CAS No. 954820-02-1

7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide

Cat. No.: B2684888
CAS No.: 954820-02-1
M. Wt: 412.52
InChI Key: RDXKEEFIVLWQJS-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide is a synthetically designed small molecule recognized for its potent and selective inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of both the insulin and leptin signaling pathways, making it a high-value therapeutic target for type 2 diabetes and obesity . This compound functions as an allosteric inhibitor, binding to a site distinct from the catalytic cleft, which can offer greater selectivity and reduce the potential for off-target effects compared to active-site directed inhibitors. Its unique thiopyrano[2,3-d]thiazole scaffold contributes to its strong binding affinity and pharmacological profile. In a research context, this molecule is an essential tool for elucidating the complex role of PTP1B in cellular signal transduction, investigating insulin resistance mechanisms, and validating PTP1B as a target for metabolic disorder therapeutics. It enables researchers to probe the physiological consequences of PTP1B inhibition in cell-based assays and disease models, providing critical preclinical insights.

Properties

IUPAC Name

7-(4-methoxyphenyl)-N-(4-methylphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-12-3-7-14(8-4-12)22-19(24)16-11-27-20-18(28-21(25)23-20)17(16)13-5-9-15(26-2)10-6-13/h3-10,16-17H,11H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXKEEFIVLWQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CSC3=C(C2C4=CC=C(C=C4)OC)SC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiopyrano Ring: This step often involves the cyclization of a suitable precursor, such as a thioamide, with a diketone under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiazole moieties, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium/Grignard reagents (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

The compound 7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article delves into its applications across medicinal chemistry, pharmacology, and materials science, supported by comprehensive data tables and case studies.

Basic Information

  • Molecular Formula : C21H20N2O3S2
  • Molecular Weight : 412.5 g/mol
  • CAS Number : 954793-36-3

Medicinal Chemistry

Anticancer Activity :
Recent studies have indicated that derivatives of thiopyrano-thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide demonstrated potent inhibition of tumor growth in vitro and in vivo models. A notable study reported the synthesis of a series of thiopyrano derivatives that showed enhanced selectivity towards cancer cells compared to normal cells .

Antimicrobial Properties :
The compound has shown promising antimicrobial activity against several bacterial strains. In vitro assays revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Pharmacology

Enzyme Inhibition :
Research has highlighted the potential of this compound as a selective inhibitor of specific enzymes involved in disease pathways. For example, studies have shown that it can inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation . This inhibition could lead to therapeutic applications in conditions such as gout and hyperuricemia.

Material Science

Polymer Chemistry :
The unique chemical structure allows for the incorporation of 7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide into polymer matrices for enhanced material properties. Research has explored its use in developing biodegradable polymers with improved mechanical strength and thermal stability .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of thiopyrano derivatives for their anticancer properties. The lead compound was found to inhibit cell proliferation in breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Effects

In a separate study published in Antimicrobial Agents and Chemotherapy, the compound was tested against various pathogens. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, leading to antimicrobial or anticancer effects.

    Receptor Binding: The compound can bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Key Comparable Compound :

  • rel-(5R,6S,7S)-[5-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazol-6-yl]-oxoacetic acid Structural Difference: Incorporates a 3,4-dimethoxyphenyl group at position 5 and an oxoacetic acid moiety at position 5. Activity: Exhibits anti-inflammatory activity equivalent to the parent compound and diclofenac sodium, suggesting that electron-donating groups (e.g., methoxy) enhance binding to cyclooxygenase (COX) enzymes .

Anticancer Activity

Pyrazole-Containing Derivatives

Example Compound: Ethyl 7-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxylate (7h)

  • Structural Difference : Pyrazole moiety at position 7 and an ethyl carboxylate at position 6.
  • Activity : Shows selective inhibition of carbonic anhydrase IX/XII (CA-IX/XII), enzymes overexpressed in hypoxic tumors. Molecular docking confirms strong interactions with CA-IX active sites (binding energy: −9.2 kcal/mol) .
  • Advantage : Enhanced selectivity for tumor-associated enzymes compared to the parent compound.

High-Potency Derivatives

Example Compound: 12d (N-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide)

  • Structural Difference : 4-chlorophenyl carboxamide at position 6.
  • Activity : IC₅₀ = 0.82 µM against HepG2 cells, surpassing the parent compound (IC₅₀ = 1.29 µM) and approaching doxorubicin’s efficacy .

Structure-Activity Relationship (SAR) Trends

Position Modification Impact on Activity
Position 6 p-tolyl carboxamide Moderate anticancer activity; critical for solubility and target interaction .
4-chlorophenyl carboxamide Enhances cytotoxicity (IC₅₀ ↓ 37% vs. parent) via hydrophobic interactions .
Position 7 4-methoxyphenyl Optimal for anti-inflammatory activity; electron-donating groups stabilize COX binding .
Pyrazole hybrid Introduces selectivity for CA-IX/XII; reduces off-target effects .

Molecular Docking and Selectivity

  • Compound 3f (unrelated scaffold but same class): Exhibits pan-cancer activity (GI₅₀ = 0.37–0.67 µM across NCI60 lines) due to dual thiazole-thiopyran interactions with DNA replication enzymes .

Biological Activity

The compound 7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide is a member of the thiopyrano[2,3-d]thiazole class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H20N2O3S2
  • Molecular Weight : 412.5 g/mol
  • CAS Number : 954793-36-3

Synthesis

The synthesis of thiopyrano[2,3-d]thiazole derivatives typically involves a hetero-Diels-Alder reaction or other condensation methods. The specific synthetic route for this compound has not been extensively documented in the literature; however, related compounds have been synthesized using similar methodologies that involve the reaction of thioketones with appropriate aryl amines.

Anticancer Activity

Research indicates that thiopyrano[2,3-d]thiazoles exhibit significant anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated various derivatives of thiopyrano[2,3-d]thiazole for their anticancer activity against a panel of 60 human tumor cell lines. The results demonstrated that certain derivatives showed selective cytotoxicity against specific cancer types.

Table 1: Anticancer Activity of Thiopyrano[2,3-d]thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Selectivity Index
3eMOLT-4 (Leukemia)15>10
3gHCT-116 (Colon)20>8
3hPC-3 (Prostate)25>5

The compounds exhibited varying degrees of potency depending on their structural modifications. Notably, the introduction of specific substituents on the aromatic rings significantly influenced their activity profiles.

The mechanism underlying the anticancer activity of these compounds is thought to involve the inhibition of key cellular pathways associated with tumor growth and proliferation. The interaction with DNA or RNA synthesis pathways is a common mode of action for many anticancer agents. Additionally, some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to assess the cytotoxic effects of various thiopyrano[2,3-d]thiazoles on human cancer cell lines. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity compared to those with electron-donating groups.
  • Structure-Activity Relationship (SAR) : An SAR analysis revealed that modifications at specific positions on the thiopyrano[2,3-d]thiazole scaffold could either enhance or diminish biological activity. For instance:
    • Compounds with para-substituted phenyl groups showed increased potency.
    • The absence of bulky substituents at certain positions was critical for maintaining activity.

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)Characterization (IR/NMR Peaks)
CyclizationPd(OAc)₂, HCO₂H, 80°C70–85C=O (1680–1700 cm⁻¹), NH (3300 cm⁻¹)
Substitution4-Methoxyphenyl bromide, K₂CO₃76–80Aromatic protons (δ 7.2–7.8 ppm)

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O at 1680–1700 cm⁻¹, C-S-C at 650–750 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–7.8 ppm), methoxy groups (δ 3.8 ppm), and thiopyrano-thiazole backbone protons (δ 2.5–4.2 ppm) .
    • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm), thiopyrano-thiazole ring carbons (δ 110–140 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 495.41 for C₂₂H₁₅BrN₄OS₂ derivatives) confirm molecular weight .

Advanced: How can researchers optimize the synthesis to address low yields or impurities in the final product?

Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol reduces side reactions .
  • Temperature Control : Lowering reaction temperatures (e.g., 60°C vs. 80°C) during cyclization minimizes decomposition .
  • Chromatography : Use silica gel column chromatography (hexane/ethyl acetate) to separate regioisomers .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Anti-inflammatory Assays : Measure COX-1/COX-2 inhibition via ELISA, comparing activity to diclofenac sodium (IC₅₀ values) .
  • Antimicrobial Screening : Use broth microdilution (MIC assays) against S. aureus and E. coli .
  • Molecular Docking : Dock the compound into human carbonic anhydrase IX (PDB ID: 3IAI) to predict binding affinity (AutoDock Vina) .

Advanced: How do structural modifications (e.g., substituents on the aryl groups) influence bioactivity?

Answer:

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance anti-inflammatory activity by stabilizing ligand-receptor interactions (e.g., rel-(5R,6S,7S)-analog showed 80% COX-2 inhibition vs. 65% for -Cl derivatives) .
  • Steric Effects : Bulky substituents (e.g., p-tolyl) may reduce solubility but improve target specificity .
  • Hybridization : Adding pyrazole or triazine moieties (e.g., compound 7f in ) increases cytotoxicity in cancer cell lines (IC₅₀: 12–18 μM).

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer:

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering) causing signal splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping protons/carbons in complex scaffolds .
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Advanced: What computational strategies support the design of derivatives with improved pharmacokinetic properties?

Answer:

  • DFT Calculations : Optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity .
  • ADMET Prediction : Use QikProp or SwissADME to estimate logP (target: 2–3), aqueous solubility, and CYP450 inhibition .
  • Molecular Dynamics : Simulate binding stability in lipid bilayers to optimize membrane permeability .

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